BenchChemオンラインストアへようこそ!

Zgwatinib

c-MET Selectivity Kinase Profiling

Zgwatinib (SOMG-833) is an essential tool for researchers requiring unambiguous, c-MET-specific data. Its exceptional >10,000-fold selectivity over related kinases like RON and AXL eliminates the confounding off-target effects common with multi-targeted TKIs. For reliable, interpretable results in c-MET-driven models of cancer and fibrosis, Zgwatinib is the definitive choice.

Molecular Formula C22H22F3N5O2
Molecular Weight 445.4 g/mol
CAS No. 1268264-10-3
Cat. No. B610918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZgwatinib
CAS1268264-10-3
SynonymsSOMG-833 HCl;  SOMG 833 HCl;  SOMG833 HCl;  SOMG-833 Hydrochloride;  SOMG833 Hydrochloride;  SOMG 833 Hydrochloride;  Zgwatinib Hydrochloride;  Zgwatinib HCl; 
Molecular FormulaC22H22F3N5O2
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C(C=C3NCC4=CC(=CC=C4)[N+](=O)[O-])C(F)(F)F)N=C2
InChIInChI=1S/C22H22F3N5O2/c1-28-5-7-29(8-6-28)18-12-19-20(10-16(22(23,24)25)11-21(19)27-14-18)26-13-15-3-2-4-17(9-15)30(31)32/h2-4,9-12,14,26H,5-8,13H2,1H3
InChIKeyJIYPGFPFAVEPFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Zgwatinib (SOMG-833, CAS 1268264-10-3): A Highly Selective c-MET Inhibitor for Targeted Cancer Research


Zgwatinib (SOMG-833) is a potent, ATP-competitive small-molecule tyrosine kinase inhibitor (TKI) with a primary target of c-MET. It demonstrates an IC50 of 0.93 nM against the c-MET kinase . Its defining characteristic is exceptional selectivity: it exhibits >10,000-fold greater potency for c-MET over a panel of 19 tyrosine kinases, including family members like RON and highly homologous kinases like AXL . This quinoline-based compound acts by blocking c-MET-dependent neoplastic effects and signal transduction, effectively inhibiting proliferation, migration, and invasion in c-MET-driven cancer models [1].

Why Generic Substitution of Zgwatinib with Broader c-MET Inhibitors May Compromise Research Outcomes


While several c-MET inhibitors exist, the majority are multitarget agents, inhibiting a broad spectrum of kinases beyond c-MET [1]. This polypharmacology, while sometimes therapeutically useful, introduces confounding variables in preclinical research. Substituting Zgwatinib with a less selective analog such as cabozantinib (a VEGFR2/c-MET/AXL inhibitor) or foretinib (a VEGFR2/c-MET inhibitor) cannot answer questions specifically about the role of MET kinase in a disease model. The unwanted inhibition of additional kinases by these broader agents can lead to off-target effects and increased toxicity, complicating data interpretation and potentially masking or skewing the true biological impact of isolated c-MET blockade [2]. The evidence below details the quantitative differences in selectivity that make Zgwatinib a uniquely specific tool for dissecting c-MET-driven biology.

Quantitative Evidence of Zgwatinib's Differential Performance Against Key c-MET Inhibitor Comparators


Zgwatinib vs. Glumetinib: Superior c-MET Selectivity Profile for Unambiguous Pathway Dissection

Zgwatinib demonstrates a superior selectivity window over a broad panel of kinases compared to the clinically-advanced c-MET inhibitor glumetinib. While glumetinib exhibits >2,400-fold selectivity over 312 kinases , Zgwatinib achieves >10,000-fold selectivity over a 19-kinase panel that includes the highly homologous AXL and family member RON . This near-exclusive targeting of c-MET makes Zgwatinib a more suitable tool for experiments where off-target kinase inhibition must be minimized.

c-MET Selectivity Kinase Profiling

Zgwatinib vs. Tepotinib and JNJ-38877605: Quantifying the Selectivity Advantage

Zgwatinib's selectivity index is orders of magnitude higher than that of several other prominent c-MET inhibitors. Tepotinib (EMD-1214063) has an IC50 of 3 nM for c-MET and is >200-fold selective over other kinases [1]. JNJ-38877605 has an IC50 of 4 nM and is 600-fold selective . Zgwatinib's >10,000-fold selectivity thus represents a 50-fold improvement over tepotinib and a >16-fold improvement over JNJ-38877605 in terms of its selectivity window.

c-MET Selectivity Comparative Pharmacology

Zgwatinib vs. Multitargeted VEGFR2/c-MET Inhibitors (Cabozantinib/Foretinib): Unambiguous Attribution of Anti-Tumor Effects

Unlike cabozantinib and foretinib, which are potent inhibitors of both VEGFR2 and c-MET , Zgwatinib is a highly selective c-MET inhibitor . This difference is critical for experimental interpretation. In studies using cabozantinib or foretinib, anti-tumor or anti-angiogenic effects cannot be definitively attributed to c-MET inhibition alone, as VEGFR2 blockade is a major confounding factor [1]. Zgwatinib allows researchers to study the specific consequences of c-MET blockade without the interference of concomitant VEGFR2 inhibition.

c-MET VEGFR2 Multi-kinase Inhibitor

Zgwatinib Demonstrates Pronounced Differential Sensitivity Between c-MET-Driven and Non-Driven Cells

In a panel of 24 human cancer and engineered cell lines, Zgwatinib potently inhibited proliferation of c-MET-driven cells. Critically, cancer cells lacking c-MET activation were markedly less sensitive, exhibiting at least a 15-fold reduction in sensitivity to the compound [1]. This large therapeutic window between c-MET-dependent and -independent cells confirms that the compound's anti-proliferative effects are specifically due to its on-target c-MET inhibition and are not due to general cytotoxicity.

c-MET Cell Proliferation Biomarker Selectivity

Zgwatinib Serves as a Foundational Scaffold for Addressing Cardiotoxicity via hERG Optimization

While Zgwatinib itself demonstrated significant hERG channel inhibition (a proxy for cardiotoxicity risk) in preclinical studies [1], this known limitation is a key differentiator for its use as a research tool. Subsequent structure-activity relationship (SAR) campaigns using Zgwatinib as the lead scaffold successfully generated analogs (e.g., Compounds 11, 12, and 39) that retained sub-3 nM c-MET potency while being nearly inactive against hERG channels [2]. This established Zgwatinib as a critical benchmark compound for developing next-generation c-MET inhibitors with improved safety profiles.

c-MET hERG SAR Cardiotoxicity

Optimal Research and Discovery Applications for Zgwatinib (SOMG-833)


Dissecting the Isolated Role of c-MET Kinase in Complex Signaling Networks

When investigating the HGF/c-MET axis in models of cancer, fibrosis, or immunology, the use of a highly selective inhibitor is paramount. Zgwatinib's >10,000-fold selectivity over a broad panel of kinases makes it an ideal tool for these studies . Unlike multi-targeted TKIs such as cabozantinib, Zgwatinib allows researchers to generate data that can be unambiguously attributed to the inhibition of c-MET, thereby clarifying its specific contribution to complex biological processes like epithelial-mesenchymal transition (EMT), metastasis, and drug resistance.

Establishing a High-Bar Benchmark for Next-Generation c-MET Inhibitor Development

Zgwatinib's combination of exceptional potency (0.93 nM) and selectivity (>10,000-fold) provides a high standard for new chemical entities targeting c-MET . Its well-characterized hERG liability also makes it an invaluable reference compound for medicinal chemists [1]. New drug candidates can be benchmarked against Zgwatinib to ensure they achieve comparable or superior potency and selectivity while demonstrating improved safety profiles, particularly concerning cardiac ion channel activity.

Validating Target Engagement and Pathway Specificity in c-MET-Amplified or Mutant Cancer Models

In cell lines harboring MET amplification, activating mutations, or MET fusions, Zgwatinib is a powerful agent for confirming target dependence. The demonstrated >15-fold differential sensitivity between c-MET-driven and non-driven cells confirms its on-target activity [2]. This makes it an excellent control compound for validating the efficacy of novel c-MET-targeting modalities, such as antibody-drug conjugates (ADCs) or PROTACs, in isogenic or patient-derived model systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zgwatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.